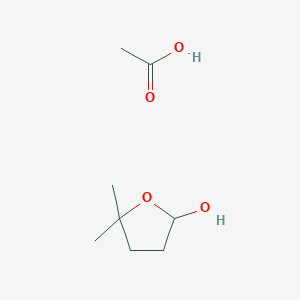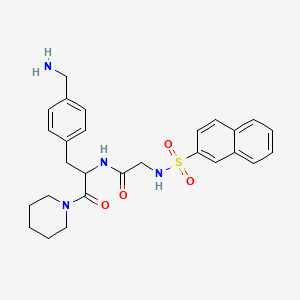
Nsgampp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nsgampp is a compound that has recently garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nsgampp involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The primary synthetic route includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with functional groups that can react to form this compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to facilitate the desired chemical transformations. Catalysts may be used to increase the reaction rate and selectivity.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The key steps include:
Bulk Reactants: Large quantities of reactants are used to produce this compound on a commercial scale.
Optimized Conditions: Industrial processes are optimized for efficiency, cost-effectiveness, and safety. This may involve the use of automated systems to monitor and control reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Nsgampp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Catalysts: Various catalysts, such as transition metal complexes, are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms with varying degrees of saturation.
科学研究应用
Nsgampp has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in organic synthesis, enabling the formation of complex molecules.
Biology: In biological research, this compound is used to study cellular processes and interactions due to its ability to interact with biomolecules.
Medicine: this compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Nsgampp involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Molecular Targets: this compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: The binding of this compound to its targets can activate or inhibit signaling pathways, leading to changes in cellular function.
属性
CAS 编号 |
108460-11-3 |
|---|---|
分子式 |
C27H32N4O4S |
分子量 |
508.6 g/mol |
IUPAC 名称 |
N-[3-[4-(aminomethyl)phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C27H32N4O4S/c28-18-21-10-8-20(9-11-21)16-25(27(33)31-14-4-1-5-15-31)30-26(32)19-29-36(34,35)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,29H,1,4-5,14-16,18-19,28H2,(H,30,32) |
InChI 键 |
AQEIPFIAMJAELJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


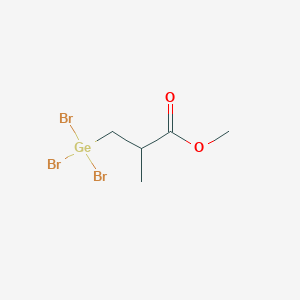
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)

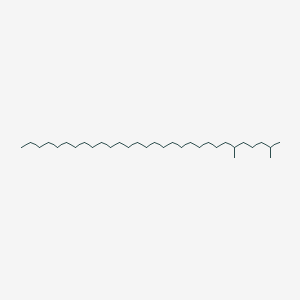
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)

![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
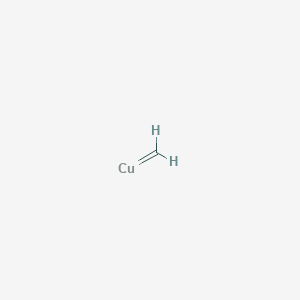
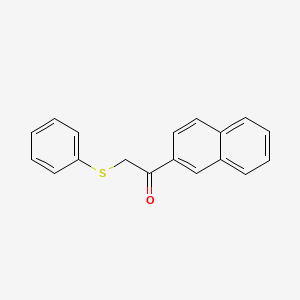
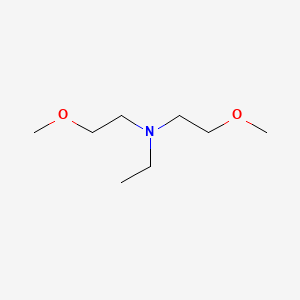
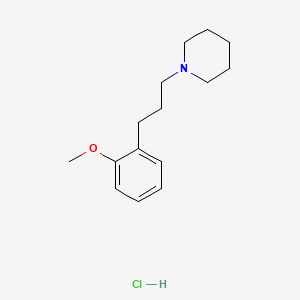
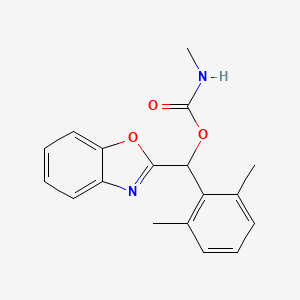
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
